3-Amino-3-(2,5-dimethoxyphenyl)propan-1-ol
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Overview
Description
3-Amino-3-(2,5-dimethoxyphenyl)propan-1-ol: is an organic compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and two methoxy groups attached to a phenyl ring. It is a clear, pale liquid with high purity (98%) and is used in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(2,5-dimethoxyphenyl)propan-1-ol typically involves the reaction of 2,5-dimethoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 3-Amino-3-(2,5-dimethoxyphenyl)propan-1-ol can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The nitro group in the intermediate nitrostyrene can be reduced to an amino group.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in suitable solvents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the amino alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: 3-Amino-3-(2,5-dimethoxyphenyl)propan-1-ol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties .
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of 3-Amino-3-(2,5-dimethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets are still under investigation, but it is believed to modulate certain biochemical processes through its functional groups .
Comparison with Similar Compounds
3-Diethylamino-1-propanol: Similar in structure but with diethylamino groups instead of methoxy groups.
3-Amino-2,2-dimethyl-1-propanol: Similar amino alcohol structure but with different substituents.
Uniqueness: 3-Amino-3-(2,5-dimethoxyphenyl)propan-1-ol is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C11H17NO3 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3-amino-3-(2,5-dimethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO3/c1-14-8-3-4-11(15-2)9(7-8)10(12)5-6-13/h3-4,7,10,13H,5-6,12H2,1-2H3 |
InChI Key |
XVKIIVVSHNAOAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CCO)N |
Origin of Product |
United States |
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